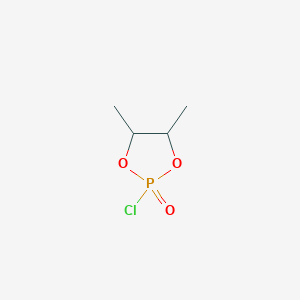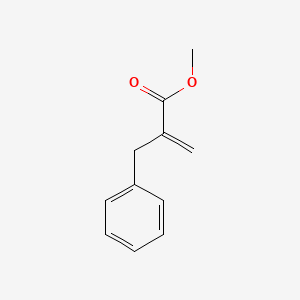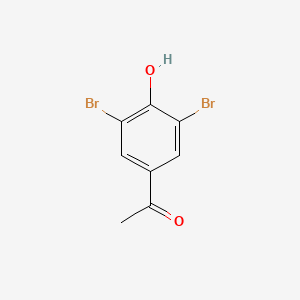
Strontium monocitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium monocitrate is a chemical compound that combines strontium, a soft, silver-yellow alkaline earth metal, with citric acid, an organic acid commonly found in citrus fruits. This compound is known for its potential applications in various fields, including medicine and materials science. This compound is particularly noted for its role in bone health, where it is used as a dietary supplement to support bone density and strength.
Aplicaciones Científicas De Investigación
Strontium monocitrate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other strontium compounds and materials.
Biology: Investigated for its role in cellular processes and bone metabolism.
Medicine: Employed as a dietary supplement to support bone health and prevent osteoporosis.
Industry: Utilized in the production of specialized materials, such as strontium-based phosphors for luminescent applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of strontium monocitrate typically involves the reaction of citric acid with strontium carbonate. The process can be summarized as follows:
Mixing: Citric acid, strontium carbonate, and water are mixed in a specific ratio (e.g., 3.32:2.76:1.07).
Reaction: The mixture is placed in a reaction vessel and heated to a temperature of 60 degrees Celsius.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Raw Material Handling: Large quantities of citric acid and strontium carbonate are handled using automated systems.
Controlled Reaction Conditions: Industrial reactors maintain precise temperature and mixing conditions to ensure consistent product quality.
Purification: The resulting this compound is purified through filtration and drying processes to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Strontium monocitrate can undergo several types of chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized, leading to the formation of strontium oxide and other by-products.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: this compound can participate in substitution reactions where the citrate group is replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizers such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Various ligands and catalysts can be used to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield strontium oxide, while substitution reactions can produce a variety of strontium-containing compounds.
Mecanismo De Acción
The mechanism of action of strontium monocitrate involves its interaction with bone tissue. Strontium ions are known to:
Increase Bone Formation: Strontium stimulates osteoblasts, the cells responsible for bone formation, leading to increased deposition of new bone.
Reduce Bone Resorption: Strontium also inhibits osteoclasts, the cells responsible for bone resorption, thereby reducing bone loss
These dual actions make this compound an effective agent for maintaining bone density and strength.
Comparación Con Compuestos Similares
Strontium monocitrate can be compared with other strontium compounds such as:
Strontium Ranelate: Known for its dual action on bone formation and resorption, similar to this compound.
Strontium Chloride: Primarily used in industrial applications and less effective in bone health.
Strontium Carbonate: Commonly used as a precursor in the synthesis of other strontium compounds .
Uniqueness: this compound’s unique combination of strontium and citric acid provides it with specific properties that enhance its bioavailability and efficacy in supporting bone health, distinguishing it from other strontium compounds.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Strontium monocitrate can be achieved through a simple reaction between Strontium hydroxide and Citric acid.", "Starting Materials": [ "Strontium hydroxide", "Citric acid" ], "Reaction": [ "Dissolve Citric acid in water to form a solution.", "Add Strontium hydroxide to the Citric acid solution while stirring.", "Heat the mixture to 60-70°C and continue stirring until the Strontium monocitrate precipitates out.", "Filter the precipitate and wash it with water to remove any impurities.", "Dry the Strontium monocitrate under vacuum at 60-70°C until a constant weight is obtained." ] } | |
Número CAS |
813-97-8 |
Fórmula molecular |
C12H10O14Sr3 |
Peso molecular |
641.1 g/mol |
Nombre IUPAC |
tristrontium;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/2C6H8O7.3Sr/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |
Clave InChI |
QGAPCDHPGCYAKM-UHFFFAOYSA-H |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[Sr+2] |
SMILES canónico |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Sr+2].[Sr+2].[Sr+2] |
| 813-97-8 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Chloropyrido[2,3-d]pyrimidine](/img/structure/B1583968.png)





![Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), tetrakis(2-methylpropyl)-](/img/structure/B1583980.png)
